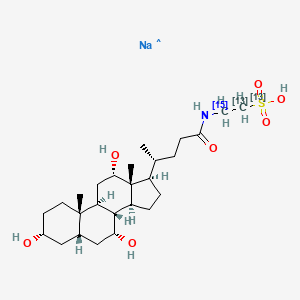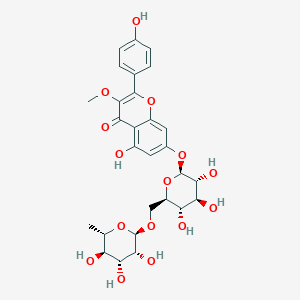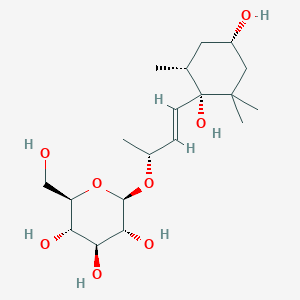![molecular formula C12H20N2O2 B14076260 3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol CAS No. 1019-74-5](/img/structure/B14076260.png)
3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol is an organic compound with the molecular formula C₁₂H₂₀N₂O₂ and a molecular weight of 224.299 g/mol It is a derivative of benzene, featuring two hydroxyl groups and two dimethylamino groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol typically involves the reaction of 1,2-benzenediol (catechol) with formaldehyde and dimethylamine . The reaction proceeds through a Mannich reaction, where the formaldehyde and dimethylamine react to form a dimethylaminomethyl intermediate, which then reacts with the catechol to form the final product. The reaction conditions usually involve an acidic or basic catalyst to facilitate the formation of the intermediate and the subsequent reaction with catechol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Bis(dimethylaminomethyl)catechol
- 1,2-Benzenediol,3,6-bis(dimethylaminomethyl)
- 3,6-Bis(dimethylaminomethyl)brenzcatechin
Uniqueness
3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both hydroxyl and dimethylamino groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
1019-74-5 |
|---|---|
Molekularformel |
C12H20N2O2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
3,6-bis[(dimethylamino)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H20N2O2/c1-13(2)7-9-5-6-10(8-14(3)4)12(16)11(9)15/h5-6,15-16H,7-8H2,1-4H3 |
InChI-Schlüssel |
PHCWUUITHXDIIW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(C(=C(C=C1)CN(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
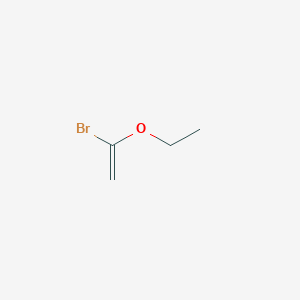
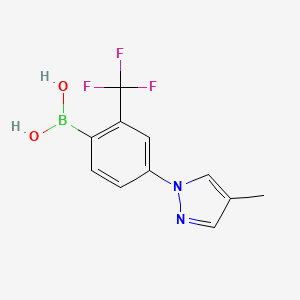
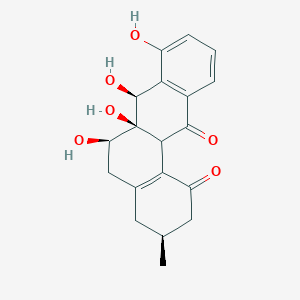


![4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline](/img/structure/B14076226.png)
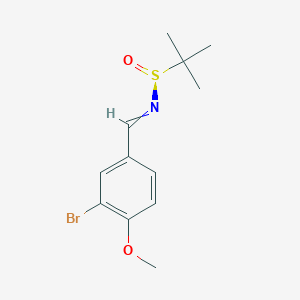
![(1,4-Phenylene)bis[(2-methoxyphenyl)methanone]](/img/structure/B14076235.png)
